Bicyclo[3.1.0]hexan-2-one
Overview
Description
Bicyclo[3.1.0]hexan-2-one is a valuable building block with uses throughout organic chemistry, including interests within pharmaceutical and biochemical industries . It is also known as 2-oxobicyclo[3.1.0]hexane .
Synthesis Analysis
The synthesis of Bicyclo[3.1.0]hexan-2-one has been achieved through various methods. One approach involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . Another method involves the development of a catalytic Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) mediated intramolecular cyclopropanation of ®-1,2-Epoxyhex-5-ene .Molecular Structure Analysis
The molecular formula of Bicyclo[3.1.0]hexan-2-one is C6H8O . Its structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Bicyclo[3.1.0]hexan-2-one undergoes various reactions. For instance, it can undergo a (3 + 2) annulation with cyclopropenes and cyclopropylanilines to form a product with an all-carbon quaternary center . It can also undergo a reaction controlled by quantum tunneling .Physical And Chemical Properties Analysis
Bicyclo[3.1.0]hexan-2-one has a density of 1.1±0.1 g/cm3, a boiling point of 166.2±8.0 °C at 760 mmHg, and a vapour pressure of 1.8±0.3 mmHg at 25°C .Scientific Research Applications
- Researchers have developed methods to synthesize diverse bicyclo[3.1.0]hexane derivatives via cycloaddition reactions. These reactions enable access to various substitution patterns .
- Bicyclo[3.1.0]hexan-2-one can serve as a bioisostere for benzene rings. Chemists use it to replace aromatic moieties in drug design, exploring new chemical space .
- A practical and scaleable synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one has been achieved from ®-1,2-epoxyhex-5-ene. This process has been demonstrated on a multi-kilogram scale .
Cycloaddition Reactions
Bioisosteric Replacement
Scaleable Synthesis
Future Directions
Mechanism of Action
Target of Action
Bicyclo[3.1.0]hexan-2-one is a conformationally restrained isostere for cyclohexanes . It has been found to increase the A3 receptor (A3AR) potency and selectivity in comparison to other adenosine receptor subtypes . The A3AR is a subtype of the adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as an endogenous ligand .
Mode of Action
The exact mode of action of Bicyclo[31It is known that the introduction of the bicyclo[310]hexane scaffold, also known as (N)-methanocarba (N for North), in place of the furanose ring of nucleoside agonists, can increase the A3AR potency and selectivity . This suggests that Bicyclo[3.1.0]hexan-2-one may interact with its targets in a similar manner, potentially leading to changes in the activity of the A3AR.
Pharmacokinetics
The pharmacokinetic properties of Bicyclo[31It is known that bicyclo[310]hexanes are conformationally restrained isosteres for cyclohexanes, with no increase in molecular weight and only a modest elevation in lipophilicity . These properties may confer tighter binding to the target protein, more resistance to metabolism, and often provide better selectivity, resulting in less off-target effects .
properties
IUPAC Name |
bicyclo[3.1.0]hexan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-6-2-1-4-3-5(4)6/h4-5H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCMQKFXCMZZMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338474 | |
Record name | Bicyclo[3.1.0]hexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4160-49-0 | |
Record name | Bicyclo[3.1.0]hexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to access bicyclo[3.1.0]hexan-2-one derivatives?
A1: Several methods have been developed for the synthesis of bicyclo[3.1.0]hexan-2-one derivatives. One approach involves a gold-catalyzed oxidative cyclopropanation of N-allylynamides. [] This method, using IMesAuCl/AgBF4 as the catalyst and pyridine N-oxide as the oxidant, allows for the incorporation of various functional groups and substitution patterns on the bicyclic framework. [] Another approach utilizes an intramolecular cyclopropanation strategy starting from D-ribose. [] This method offers control over diastereoselectivity depending on the choice of reagents, either iodonium ylide or diazo compounds. []
Q2: How does the structure of bicyclo[3.1.0]hexan-2-one influence its reactivity?
A2: The inherent ring strain in bicyclo[3.1.0]hexan-2-one significantly impacts its reactivity. For instance, it readily undergoes a 2π disrotatory ring-opening reaction under thermal conditions, providing access to substituted benzoates. [, ] This ring-opening can be further manipulated in the presence of amines or alcohols, yielding substituted anilines or ethers, respectively. [, ]
Q3: Can you elaborate on the use of bicyclo[3.1.0]hexan-2-one in the synthesis of other complex molecules?
A3: The versatility of bicyclo[3.1.0]hexan-2-one as a building block is highlighted by its successful deployment in total synthesis endeavors. For example, it served as a key intermediate in the enantioselective synthesis of (1R)-cis-chrysanthemic acid. [] This synthesis exploited a Grob-type fragmentation of a 4-sulfonylbicyclo[3.1.0]hexan-2-one derivative to construct the target molecule. [] Additionally, a carefully designed synthetic route utilizing bicyclo[3.1.0]hexan-2-one provided access to the enantiomerically pure 4-epi-galiellalactone, a potent inhibitor of STAT3. []
Q4: What insights have 13C NMR studies provided about the electronic nature of bicyclo[3.1.0]hexan-2-one?
A4: Analysis of 13C NMR data, specifically the carbonyl carbon chemical shifts, suggests a degree of conjugation between the cyclopropyl ring and the carbonyl group in bicyclo[3.1.0]hexan-2-one. [] This conjugation influences the reactivity of the molecule, making it distinct from simple cyclopropyl ketones. []
Q5: Are there any notable rearrangements associated with bicyclo[3.1.0]hexan-2-one derivatives?
A5: Yes, bicyclo[3.1.0]hexan-2-one derivatives are prone to rearrangements under specific conditions. For example, 6,7,7-trichlorobicyclo-[4.1.0]hept-1(2)-en-3-one, generated from 1,6,7,7-tetrachlorobicyclo[4.1.0]heptan-3-one, undergoes a methylenecyclopropane rearrangement to yield 5-chloro-6-(dichloromethylene)bicyclo[3.1.0]hexan-2-one. []
Q6: How do reaction conditions impact the outcome of transformations involving bicyclo[3.1.0]hexan-2-one?
A6: The choice of reagents and reaction conditions significantly influences the product distribution in reactions involving bicyclo[3.1.0]hexan-2-one. For instance, the oxidation of β-pinene, a bicyclic terpene, with alkaline potassium periodate and potassium permanganate yielded not only the anticipated nopinone but also an unexpected β-ketol, 1-(2-hydroxyisopropyl)bicyclo[3.1.0]hexan-2-one, through a unique skeletal rearrangement. []
Q7: Can bicyclo[3.1.0]hexan-2-one be used to synthesize heterocyclic compounds?
A7: Indeed, recent research has showcased the potential of bicyclo[3.1.0]hexan-2-ones as precursors for diverse benzannulated heterocycles. [] This de novo synthetic approach utilizes a cascade reaction involving ring-opening aromatization and a 3,3-sigmatropic rearrangement, enabling access to substituted indoles, indazoles, benzofurans, and benzothiophenes. []
Q8: Have there been any applications of bicyclo[3.1.0]hexan-2-one derivatives in materials chemistry?
A8: While the primary focus of research on bicyclo[3.1.0]hexan-2-one has been on its synthetic utility, a study reported the formation of 6,6-dimethyl-4-trichloromethyl-3-oxa-bicyclo[3.1.0]hexan-2-one-1-carboxylic acid ethyl ester. [] This compound, synthesized through a solid-liquid phase-transfer catalysis reaction, holds potential as a pyrethroid-type intermediate, highlighting a possible application in materials science. []
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